Ethyl 2-bromo-3,5-difluorobenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Research
Halogenated benzoate esters are a class of organic compounds that have garnered significant attention in chemical research due to their wide-ranging applications. The presence of halogen atoms on the aromatic ring can profoundly influence the physical, chemical, and biological properties of the molecule. These compounds are frequently utilized as key intermediates in the synthesis of a diverse array of target molecules.
The ester functional group can be readily hydrolyzed to the corresponding benzoic acid or converted into other functional groups, providing a handle for further molecular elaboration. The halogen substituents, depending on their nature and position, can act as directing groups in electrophilic aromatic substitution reactions or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes halogenated benzoate esters powerful tools for the construction of complex molecular architectures.
Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems
The presence of both bromine and fluorine atoms on the aromatic ring of Ethyl 2-bromo-3,5-difluorobenzoate is of particular strategic importance in synthetic chemistry.
Bromine is a versatile halogen that can be introduced onto an aromatic ring through various methods, including electrophilic bromination. The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in nucleophilic aromatic substitution reactions. Furthermore, the bromine atom is a key participant in a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex organic molecules from simpler precursors.
Fluorine , the most electronegative element, imparts unique properties to organic molecules. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and chemical stability of the compound. In the context of aromatic systems, fluorine's strong inductive electron-withdrawing effect can influence the reactivity of the ring and other functional groups. While direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine, various modern fluorinating reagents have been developed to overcome this hurdle.
The combination of bromine and fluorine on the same aromatic scaffold, as seen in this compound, offers a dual-functionalized platform. This allows for selective manipulation of either the bromine or fluorine substituents, or the positions activated by them, enabling a wider range of synthetic possibilities.
Overview of the Research Landscape Surrounding this compound and Related Scaffolds
The research landscape for this compound is primarily centered on its role as a synthetic intermediate. While dedicated studies on the compound itself are not extensive, its importance can be inferred from the considerable research into its precursors and structurally related molecules.
The synthesis of the core 2-bromo-3,5-difluorobenzoyl structure typically begins with 1-bromo-3,5-difluorobenzene (B42898). This starting material can be prepared through several routes, including the Sandmeyer reaction of 3,5-difluoroaniline (B1215098) or through the isomerization of other bromodifluorobenzene isomers. google.com The subsequent carboxylation of 1-bromo-3,5-difluorobenzene would lead to 2-bromo-3,5-difluorobenzoic acid. Finally, esterification of this acid with ethanol (B145695) would yield the target compound, this compound. A common method for such esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Research involving similar halogenated benzoates demonstrates their utility in the synthesis of biologically active compounds and functional materials. For instance, related bromo-fluorobenzoic acids and their esters are used as building blocks for G protein-coupled receptor (GPR119) agonists, which are of interest in the treatment of metabolic disorders. chemicalbook.com The strategic positioning of the halogen atoms can be crucial for directing subsequent reactions to achieve the desired molecular architecture.
The table below summarizes the key precursors for the synthesis of this compound and their respective synthetic approaches.
| Precursor | Synthetic Approach | Reference |
| 1-Bromo-3,5-difluorobenzene | Sandmeyer reaction of 3,5-difluoroaniline | google.com |
| 1-Bromo-3,5-difluorobenzene | Isomerization of 1-bromo-2,4-difluorobenzene | google.com |
| 2-Bromo-3,5-difluorobenzoic acid | Carboxylation of 1-bromo-3,5-difluorobenzene | Inferred from standard organic reactions |
| This compound | Esterification of 2-bromo-3,5-difluorobenzoic acid | Inferred from standard organic reactions |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFQAXPUUPDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Systematic Synthetic Methodologies for Ethyl 2 Bromo 3,5 Difluorobenzoate
Esterification Approaches to the Benzoate (B1203000) Moiety
The formation of the ethyl ester group is a critical step in the synthesis. This is typically achieved by reacting the corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, with ethanol (B145695). Several standard esterification protocols can be employed.
Direct Esterification Techniques
Direct esterification, most notably the Fischer-Speier esterification, is a fundamental and widely used method. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (2-bromo-3,5-difluorobenzoic acid) with an excess of ethanol. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing the water formed during the reaction. wikipedia.orgmasterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is typically performed by refluxing the mixture. wikipedia.org Recent advancements have explored the use of microwave-assisted organic synthesis (MAOS) to accelerate this process. For instance, the synthesis of a similar compound, ethyl-4-fluoro-3-nitro benzoate, was achieved in good yield under sealed-vessel microwave conditions, which allows for heating solvents above their normal boiling points, thus speeding up the reaction. usm.my The optimal conditions for such a reaction were found to be 130°C for a total of 15 minutes. usm.my
Table 1: Comparison of Direct Esterification Conditions
| Parameter | Conventional Heating (Fischer-Speier) | Microwave-Assisted (Sealed-Vessel) |
|---|---|---|
| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Sulfuric acid |
| Temperature | 60–110 °C wikipedia.org | 130–150 °C usm.my |
| Reaction Time | 1–10 hours wikipedia.org | ~15 minutes usm.my |
| Key Feature | Equilibrium driven by excess alcohol or water removal masterorganicchemistry.com | Rapid heating, accelerated reaction rates usm.my |
Transesterification Protocols
Transesterification is an alternative method for preparing Ethyl 2-bromo-3,5-difluorobenzoate. This process involves converting a different ester of 2-bromo-3,5-difluorobenzoic acid (for example, the methyl ester) into the desired ethyl ester by reacting it with ethanol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In a base-catalyzed transesterification, an alkoxide such as sodium ethoxide is used. The reaction proceeds via a nucleophilic addition-elimination mechanism at the ester's carbonyl group. masterorganicchemistry.com To favor the formation of the ethyl ester, ethanol is typically used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification and also requires an excess of ethanol to shift the equilibrium towards the product. masterorganicchemistry.com
Acyl Halide Routes
A highly efficient, though multi-step, approach to synthesizing this compound involves the use of an acyl halide intermediate. This method first requires the conversion of 2-bromo-3,5-difluorobenzoic acid into its more reactive acyl chloride, 2-bromo-3,5-difluorobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting acyl chloride is then reacted with ethanol. This second step is typically a rapid and high-yielding reaction, often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. This pathway is advantageous as the reaction of the acyl chloride with the alcohol is essentially irreversible, leading to high conversion rates. A similar process is used for the production of ethyl 2-bromopropionate, where 2-bromopropionyl chloride is reacted with anhydrous ethanol. google.com
Aromatic Halogenation Strategies
The specific arrangement of bromine and fluorine atoms on the benzene (B151609) ring is key to the identity of the final compound. The synthesis can be designed in two primary ways: by starting with a difluorinated precursor and introducing the bromine atom, or by starting with a different precursor and introducing the fluorine atoms.
Regioselective Bromination Techniques
This strategy involves the bromination of a precursor that already contains the two fluorine atoms and the ethyl ester group, namely ethyl 3,5-difluorobenzoate. The challenge lies in achieving regioselectivity, ensuring the bromine atom is introduced at the C2 position, which is located between the two existing substituents.
The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. libretexts.org The ethyl ester group is a deactivating, meta-directing group, while fluorine atoms are deactivating but ortho-, para-directing. libretexts.orgweebly.com In ethyl 3,5-difluorobenzoate, the C2 position is ortho to one fluorine and meta to the ester group. The C4 and C6 positions are ortho to the other fluorine and also para to the first fluorine. The interplay of these electronic effects, along with steric hindrance, determines the final position of bromination. Careful selection of the brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide) and reaction conditions is crucial to favor the desired 2-bromo isomer over other potential products.
Regioselective Fluorination Techniques (Precursor-based)
An alternative approach involves introducing the fluorine atoms onto a pre-functionalized aromatic ring. Direct fluorination of aromatic compounds is often too reactive and difficult to control. scienceinfo.com Therefore, precursor-based methods are preferred.
One of the most established methods for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . scienceinfo.comwikipedia.orgvedantu.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.org The process involves:
Diazotization: The amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). numberanalytics.com
Precipitation: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt, which often precipitates from the solution. numberanalytics.com
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, causing it to decompose and yield the aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org
To synthesize the precursor 2-bromo-3,5-difluorobenzoic acid using this method, one would logically start with 2-bromo-3,5-diaminobenzoic acid. Each amino group would be sequentially or simultaneously converted to a fluorine atom via the Balz-Schiemann reaction.
Another powerful method is nucleophilic aromatic substitution (SNAr) . This reaction involves a nucleophile displacing a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org While fluoride is generally a poor leaving group in SNAr reactions, recent advances using photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes. nih.gov More traditionally, SNAr can be used to displace other leaving groups (like nitro groups or other halogens) with fluoride ions (from sources like KF or CsF) to build the difluoro substitution pattern on a suitable precursor.
Table 2: Comparison of Regioselective Fluorination Methods
| Method | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Balz-Schiemann Reaction | Aromatic amine, NaNO₂, HBF₄ vedantu.com | Diazonium tetrafluoroborate salt wikipedia.org | Reliable, controlled fluorination; avoids violent direct fluorination. scienceinfo.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide/nitro compound, Fluoride source (e.g., KF) | Meisenheimer complex wikipedia.org | Requires electron-withdrawing groups to activate the ring for nucleophilic attack. wikipedia.org |
Multi-Step Convergent and Linear Synthesis Pathways
Strategies Utilizing Pre-functionalized Aromatic Precursors
A common approach to synthesizing polysubstituted benzene derivatives like this compound is to start with an already substituted aromatic ring. pressbooks.publibretexts.org This strategy often involves the modification of commercially available or readily synthesized precursors that already contain one or more of the desired functional groups.
One plausible linear synthesis begins with 3,5-difluoroaniline (B1215098). This precursor can undergo a Sandmeyer reaction, a well-established method for converting an aryl amine into an aryl halide. wikipedia.org In this reaction, the aniline (B41778) is first diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the 2-position, yielding 1-bromo-3,5-difluorobenzene (B42898). google.com Subsequent carboxylation, for instance, via Grignard reaction with carbon dioxide, followed by esterification would lead to the final product. However, controlling the regioselectivity of the carboxylation can be challenging.
A more direct linear route involves the direct bromination of 3,5-difluorobenzoic acid. However, this reaction may lead to a mixture of isomers, requiring separation. A patent describes the bromination of 2,4-difluorobenzoic acid to give 5-bromo-2,4-difluorobenzoic acid, which is then purified by esterification, distillation, and subsequent hydrolysis, highlighting a method to obtain high-purity isomers. google.com
Sequential Functionalization Approaches
Sequential functionalization involves the stepwise introduction of the desired functional groups onto a simpler aromatic starting material. The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the existing substituents. pressbooks.publibretexts.org
A logical sequential synthesis of this compound would likely start with the synthesis of the key intermediate, 2-bromo-3,5-difluorobenzoic acid. uni.lu This can be achieved through a Sandmeyer reaction on 2-amino-3,5-difluorobenzoic acid. The amino group directs the incoming bromine to the desired position.
Once the 2-bromo-3,5-difluorobenzoic acid is obtained, the final step is esterification. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |
| Diazotization | 2-amino-3,5-difluorobenzoic acid, NaNO₂, HBr | 2-diazo-3,5-difluorobenzoate salt | - |
| Sandmeyer Reaction | 2-diazo-3,5-difluorobenzoate salt, CuBr | 2-bromo-3,5-difluorobenzoic acid | Moderate to Good |
| Esterification | 2-bromo-3,5-difluorobenzoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | This compound | Good to Excellent |
Green Chemistry Principles in Synthesis Design
The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of compounds like this compound. This involves the development of more environmentally friendly catalysts, the use of safer solvents, and the minimization of waste.
Catalyst Development for Sustainable Synthesis
The development of sustainable catalysts is a key area of green chemistry. In the context of synthesizing this compound, this is relevant to both the bromination and esterification steps.
For the Sandmeyer reaction, while traditionally requiring stoichiometric copper salts, research has focused on developing catalytic versions to reduce heavy metal waste. organic-chemistry.org For the esterification of aromatic acids, a variety of green catalysts have been explored. These include solid acid catalysts like H₃PO₄/TiO₂-ZrO₂, which can be easily separated from the reaction mixture and reused, eliminating the need for corrosive mineral acids like sulfuric acid. scispace.com Another green approach utilizes dried Dowex H+ cation-exchange resin, which is also reusable and operates under mild conditions. acs.orgnih.gov
| Catalyst Type | Example | Advantages | Relevant Step |
| Solid Acid Catalyst | H₃PO₄/TiO₂-ZrO₂ | Reusable, non-corrosive, solvent-free conditions possible. scispace.com | Esterification |
| Ion-Exchange Resin | Dowex H+ | Reusable, mild reaction conditions, simple workup. acs.orgnih.gov | Esterification |
| Deep Eutectic Solvents | Choline chloride-based | Can act as both solvent and catalyst, biodegradable. researchgate.net | Esterification |
Solvent Selection and Waste Minimization in Production
Solvent selection and waste minimization are crucial aspects of green synthesis design. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution.
In the synthesis of halogenated aromatic compounds, greener solvent alternatives are being investigated. For esterification, performing the reaction under solvent-free conditions or using the alcohol reactant as the solvent are effective strategies to reduce waste. scispace.com Deep eutectic solvents (DESs) are also emerging as green alternatives, as they are often biodegradable and can sometimes act as both the solvent and the catalyst. researchgate.net
Waste minimization in the production of this compound focuses on several areas:
Reducing Halogenated Waste: The synthesis of halogenated pharmaceuticals can generate significant amounts of halogenated organic waste. dtu.dk Implementing efficient purification techniques like distillation can help in recovering and recycling solvents and unreacted materials.
Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum proportion of the atoms from the reactants are incorporated into the final product. Convergent syntheses generally offer better atom economy than long linear syntheses. youtube.com
By-product Reduction: Careful control of reaction conditions and the use of regioselective catalysts can minimize the formation of unwanted isomers and by-products, reducing the need for extensive purification and the generation of waste. ed.ac.uk
Elucidation of Chemical Reactivity and Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr) Potential at Bromine Site
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be favorable, the aromatic ring must be activated by electron-withdrawing groups (EWGs), especially those located at positions ortho and/or para to the leaving group, as they effectively stabilize the negative charge of the intermediate. libretexts.org
Influence of Fluorine Substituents on SNAr Reactivity
In the structure of Ethyl 2-bromo-3,5-difluorobenzoate, the bromine at the C2 position serves as the leaving group. The reactivity of this site towards nucleophilic attack is significantly enhanced by the electronic effects of the other substituents.
Activating Groups : The ethyl ester group (-COOEt) at the C1 position (ortho to the bromine) and the fluorine atom at the C5 position (para to the bromine) are potent electron-withdrawing groups. Their presence is crucial for activating the ring towards nucleophilic attack. They stabilize the resulting Meisenheimer intermediate by delocalizing the negative charge through resonance. libretexts.org
While the typical reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I, due to the rate-determining first step (nucleophilic attack) being accelerated by the high electronegativity of fluorine, the strong activation provided by the ester and fluoro groups in this compound makes the displacement of bromine a viable pathway. nih.gov
Ligand and Catalyst Effects on SNAr Efficiency
While many SNAr reactions proceed without catalysis, certain reagents can enhance their efficiency. For unactivated aryl halides, transition metal catalysts, such as ruthenium complexes, can facilitate SNAr by coordinating to the aromatic ring and increasing its electrophilicity. researchgate.netrsc.org However, for an already activated substrate like this compound, such catalysts are often unnecessary.
The efficiency of the substitution can be influenced by:
Bases : In reactions involving nucleophiles like phenols or thiols, a base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the nucleophile, increasing its reactivity. nih.gov
Solvents : The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or MeCN are commonly used as they can solvate the cation of the nucleophilic salt while leaving the anion reactive. nih.gov
Phase-Transfer Catalysts : For reactions between reagents in different phases, phase-transfer catalysts can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.
Electrophilic Aromatic Substitution (EAS) Considerations
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the ring is highly sensitive to the electronic properties of its substituents.
Regiodirecting Effects of Ester, Bromine, and Fluorine Groups
All substituents on the this compound ring are deactivating towards EAS, meaning the compound will react much more slowly than benzene. fiveable.me The directing effects of these groups are conflicting:
Ethyl Ester (-COOEt) : A strong deactivating, meta-directing group.
Bromine (-Br) and Fluorine (-F) : Deactivating, ortho, para-directing groups.
When multiple substituents are present, the directing influence is determined by the most strongly activating group. In this case, all groups are deactivating. In such competitive scenarios, the directing effects of the ortho, para-directing halogens typically override the meta-directing effect of the ester group. libretexts.orgmasterorganicchemistry.com The potential sites for substitution are the unoccupied C4 and C6 positions.
Position C4 : Directed ortho by the C3-F and C5-F.
Position C6 : Directed para by the C2-Br and C3-F, and ortho by the C5-F.
Therefore, an incoming electrophile would be directed to a mixture of the C4 and C6 positions, with the final product distribution also being influenced by steric factors.
Steric and Electronic Hindrance in EAS Reactions
The feasibility of EAS reactions on this compound is severely limited by both electronic and steric factors.
Electronic Hindrance : The powerful, cumulative electron-withdrawing nature of the three halogen atoms and the ethyl ester group makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. youtube.com
Steric Hindrance : The C6 position is ortho to the bulky ethyl ester group, which presents a significant steric barrier to the approach of an electrophile. The C4 position is sterically less hindered. Therefore, substitution, if it occurs, might favor the C4 position. masterorganicchemistry.compearson.com
Given these profound hindrances, forcing an electrophilic aromatic substitution on this molecule would require exceptionally harsh reaction conditions, and yields are expected to be low.
Cross-Coupling Reactions Involving the Bromine Moiety
The carbon-bromine bond at the C2 position is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, being an electron-deficient aryl bromide, is an excellent substrate for these transformations. rsc.orgacs.org
Below is a summary of prominent cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Common Solvents | Bond Formed |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling tcichemicals.com | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | C(sp²)-C(sp²) |
| Mizoroki-Heck Reaction organic-chemistry.org | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Dioxane | C(sp²)-C(sp²) |
| Sonogashira Coupling organic-chemistry.org | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PhCN)₂Cl₂ (with CuI co-catalyst) | Et₃N, i-Pr₂NH | THF, Dioxane, Toluene | C(sp²)-C(sp) |
| Buchwald-Hartwig Amination | Amine (1° or 2°) | Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | C(sp²)-N |
| Stille Coupling rsc.org | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | None (or sometimes additive like LiCl) | Toluene, THF, Dioxane | C(sp²)-C(sp², sp³) |
These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups, making them highly effective for the late-stage functionalization of complex molecules. The electron-deficient nature of the this compound substrate often leads to higher reactivity in the oxidative addition step of the catalytic cycle, facilitating these coupling processes. rsc.org
Suzuki-Miyaura Cross-Coupling Chemistry
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com This reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. masterorganicchemistry.comtcichemicals.com this compound, as an aryl bromide, is an excellent substrate for this transformation. The reaction typically involves a palladium catalyst, a base, and an aryl boronic acid or its corresponding ester. tcichemicals.com The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the benzoate (B1203000) ring. nih.gov The reaction is noted for its tolerance of various functional groups and generally proceeds under mild conditions with high yields and selectivity. tcichemicals.comnih.gov
Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling of this compound
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Organoboron Reagent | Phenylboronic acid, Potassium aryltrifluoroborates | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species and neutralizes the acid byproduct |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Sonogashira Coupling Reactions
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium(0) species in the presence of a copper(I) cocatalyst and an amine base. libretexts.org this compound can be coupled with various terminal alkynes to produce 2-alkynyl-3,5-difluorobenzoate derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including conjugated enynes and arylalkynes. libretexts.org While the classic Sonogashira protocol uses a copper co-catalyst, numerous copper-free methodologies have been developed to avoid potential homocoupling of the alkyne and to simplify purification. nih.gov
Table 2: Typical Components in Sonogashira Coupling of this compound
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |
| Copper Co-catalyst | CuI | Co-catalyst (in traditional methods) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and solvent |
| Solvent | THF, DMF | Reaction medium |
Heck and Stille Coupling Methodologies
Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.org This reaction provides a powerful tool for the vinylation of this compound. The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov A base is required to neutralize the hydrogen bromide generated during the reaction. organic-chemistry.org
Stille Coupling The Stille reaction is another versatile palladium-catalyzed cross-coupling method that forms a C-C bond between an organohalide and an organostannane (organotin) compound. organic-chemistry.org this compound can be coupled with a variety of organotin reagents, including vinyl-, aryl-, and alkylstannanes. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
Table 3: Comparison of Heck and Stille Coupling Methodologies
| Feature | Heck Reaction | Stille Reaction |
|---|---|---|
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | Organostannane (e.g., Vinyltributyltin) |
| Catalyst System | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Key Reagents | Base (e.g., Et₃N) | Organotin compound |
| Product Type | Substituted Alkene | Biaryl, Vinylarene, etc. |
| Primary Drawback | Regioselectivity issues with some alkenes | Toxicity of tin reagents and byproducts |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides or triflates with primary or secondary amines. This compound can undergo this reaction to produce N-aryl or N-heteroaryl derivatives. The catalytic cycle typically involves a palladium precursor, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, Cs₂CO₃). researchgate.net This method is a significant improvement over traditional methods of C-N bond formation, which often require harsh reaction conditions. researchgate.net
Table 4: Typical Components in Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Amine | Aniline (B41778), Morpholine, Secondary amines | Nucleophile/Coupling Partner |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |
| Ligand | XPhos, SPhos, BINAP | Stabilizes and activates the catalyst |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Reaction medium |
Hydrolysis and Transesterification of the Ester Group
The ethyl ester group of this compound can be readily transformed through hydrolysis, a reaction that splits the ester using water. libretexts.org This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Ester Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orglibretexts.org When this compound is heated with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, an equilibrium is established. libretexts.org The reaction produces 2-bromo-3,5-difluorobenzoic acid and ethanol (B145695). To drive the reaction to completion, a large excess of water is typically used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com
Base-Catalyzed Ester Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.org When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition-elimination sequence results in the formation of 2-bromo-3,5-difluorobenzoic acid and ethoxide. chemistrysteps.com In the basic medium, the carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt (sodium 2-bromo-3,5-difluorobenzoate). libretexts.orgchemistrysteps.com This acid-base reaction is effectively irreversible and drives the hydrolysis to completion. chemistrysteps.com The other product is ethanol. The rate of base-catalyzed hydrolysis can be influenced by the electronic effects of substituents on the benzene ring. nih.gov
Enzymatic Ester Hydrolysis
The hydrolysis of the ester functionality in this compound to its corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, can be achieved under enzymatic conditions. While specific studies on this particular substrate are not extensively documented, the enzymatic hydrolysis of structurally similar halogenated aromatic esters has been reported, primarily utilizing lipases.
Lipases (E.C. 3.1.1.3) are a class of hydrolases that function at the interface of an insoluble substrate and an aqueous phase. Their utility in organic synthesis is well-established due to their frequent high regio- and enantioselectivity under mild reaction conditions. For instance, lipases from Candida rugosa have been employed in the hydrolysis of α-halo phenylacetic acid esters. Furthermore, studies on the hydrolase-catalyzed kinetic resolution of fluorinated 3-arylcarboxylic acid ethyl esters have demonstrated that lipases, such as Amano PS, can effectively catalyze the hydrolysis of fluorinated aromatic compounds with high enantiomeric purity. mdpi.com
The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate followed by its reaction with water to release the carboxylic acid and the alcohol. The reaction is typically conducted in a biphasic system or in an aqueous medium with an organic co-solvent to aid in the dissolution of the substrate.
Table 1: Illustrative Conditions for Enzymatic Ester Hydrolysis of Halogenated Aromatic Esters
| Enzyme Source | Substrate Type | pH | Temperature (°C) | Observations |
| Candida rugosa Lipase | α-Halo Phenylacetic Acid Esters | 6.0 | 50 | Rate influenced by steric bulk of α-substituent. |
| Amano PS Lipase | Fluorinated 3-Arylcarboxylic Acid Ethyl Esters | 7.0 (Phosphate Buffer) | Room Temperature | High yields and enantiomeric purity of the resulting acid. mdpi.com |
Based on these findings, it is plausible that lipases could effectively catalyze the hydrolysis of this compound. The presence of the halogen atoms on the aromatic ring may influence the rate and selectivity of the hydrolysis, a factor that would require empirical investigation for this specific substrate.
Selective Transesterification Protocols
Transesterification is a process where the ethyl group of the ester in this compound is exchanged with another alcohol's organic group. This transformation can be catalyzed by acids, bases, or enzymes. researchgate.net
Acid-catalyzed transesterification typically involves heating the ester in an excess of the desired alcohol with a strong acid catalyst like sulfuric acid. The reaction proceeds via a tetrahedral intermediate, and the equilibrium is driven towards the product by using a large excess of the reactant alcohol.
Base-catalyzed transesterification, often using an alkoxide of the desired alcohol, is another common method. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This method is generally faster than acid-catalyzed transesterification.
Enzymatic transesterification, again often employing lipases, offers a milder alternative. In a non-aqueous environment, lipases can catalyze the reaction between an ester and an alcohol. This approach can be highly selective and avoids the harsh conditions of acid or base catalysis.
Table 2: General Protocols for Transesterification of Aromatic Esters
| Catalyst Type | Reagents | General Conditions | Key Features |
| Acid | Excess of new alcohol, H₂SO₄ | Reflux | Equilibrium-driven process. |
| Base | Alkoxide of new alcohol | Room temperature to reflux | Faster than acid catalysis. |
| Enzyme (Lipase) | New alcohol, in organic solvent | Mild temperatures | High selectivity, environmentally benign. |
For this compound, the choice of transesterification protocol would depend on the desired product and the compatibility of other functional groups with the reaction conditions.
Reduction and Oxidation Reactions
Selective Reduction of the Ester Group
The selective reduction of the ester group in this compound to the corresponding primary alcohol, (2-bromo-3,5-difluorophenyl)methanol, requires a reducing agent that does not affect the aromatic halogens.
Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While LiAlH₄ is a powerful reducing agent capable of reducing esters, it may also lead to the reduction of the carbon-bromine bond. Sodium borohydride is generally less reactive towards esters, but its reactivity can be enhanced. For instance, the use of sodium borohydride in methanol has been shown to effectively reduce aromatic esters to their corresponding alcohols. researchgate.net
Another approach involves hydrosilylation. A transition metal-free method using a fluorinated borate salt as a catalyst with phenylsilane has been reported for the reductive deoxygenation of esters to ethers. However, it was noted that in the case of an ester containing a bromine substituent, the bromine was lost during the reaction, indicating a potential for dehalogenation. univ-lille.fr
Table 3: Potential Reducing Agents for the Selective Reduction of the Ester Group in Halogenated Aromatic Esters
| Reducing Agent/System | Product | Potential Side Reactions |
| Sodium Borohydride/Methanol | Primary Alcohol | Generally selective for the ester. |
| Lithium Aluminum Hydride | Primary Alcohol | Potential for dehalogenation (C-Br bond reduction). |
| Phenylsilane/Fluorinated Borate Salt | Ether | Potential for dehalogenation. univ-lille.fr |
Given the presence of both bromine and fluorine on the aromatic ring of this compound, careful selection of the reducing agent and reaction conditions is crucial to achieve selective reduction of the ester group while preserving the halogen substituents.
Aromatic Ring Oxidation/Reduction Considerations
The aromatic ring of this compound is generally resistant to oxidation and reduction under standard conditions due to its aromatic stability.
Oxidation: The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine, bromine, and ester substituents. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule rather than selective oxidation of the ring. Enzymatic hydroxylation of aromatic compounds is a known process, but its applicability to a polyhalogenated substrate like this would require specific enzymatic systems. nih.gov
Reduction: The reduction of the aromatic ring is also challenging. Catalytic hydrogenation under high pressure and temperature could potentially reduce the benzene ring, but would also likely cleave the carbon-bromine bond. A common method for the partial reduction of benzene rings is the Birch reduction, which involves dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) with an alcohol. This reaction typically reduces the ring to a 1,4-cyclohexadiene derivative. However, the conditions are harsh and may not be compatible with the ester functionality. The regioselectivity of a Birch reduction on a substituted benzene ring is influenced by the electronic nature of the substituents.
Due to the stability of the aromatic ring and the presence of multiple functional groups, selective oxidation or reduction of the aromatic core of this compound is not a straightforward transformation and would likely require specialized reagents and conditions to avoid side reactions.
Strategic Applications of Ethyl 2 Bromo 3,5 Difluorobenzoate As a Synthetic Building Block
Design and Synthesis of Advanced Organic Materials
The distinct electronic properties conferred by the fluorine and bromine substituents make ethyl 2-bromo-3,5-difluorobenzoate a key precursor in the development of sophisticated organic materials.
Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to their ability to modulate key physical properties such as dielectric anisotropy (Δε), viscosity, and optical birefringence. The introduction of fluorine atoms into the molecular structure of LCs can significantly influence their electro-optical performance in display technologies.
While direct studies detailing the use of this compound in liquid crystal synthesis are not extensively documented in the reviewed literature, the structural motifs present in this compound are highly relevant to the design of advanced LC materials. The difluorobenzene core is a common feature in many high-performance liquid crystals. The strategic placement of fluorine atoms can induce a strong dipole moment, which is crucial for controlling the alignment of the liquid crystal molecules in an electric field.
The bromine atom in this compound serves as a versatile handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This allows for the introduction of various aryl or vinyl groups, enabling the synthesis of rod-shaped molecules that are characteristic of nematic and smectic liquid crystal phases. The general synthetic strategy would involve the coupling of this compound with a suitable boronic acid to construct the core structure of the liquid crystal, followed by modifications of the ester group and the other terminus of the molecule to achieve the desired mesomorphic properties.
The following table illustrates a hypothetical synthetic route towards a liquid crystal precursor starting from this compound, based on common synthetic methodologies in liquid crystal chemistry.
| Reaction Step | Reactants | Conditions | Product | Purpose |
| 1. Suzuki Coupling | This compound, 4-alkoxyphenylboronic acid | Pd catalyst, base, solvent | Ethyl 4'-(alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylate | Elongation of the molecular core |
| 2. Hydrolysis | Product from step 1 | LiOH, THF/H₂O | 4'-(Alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylic acid | Preparation for esterification |
| 3. Esterification | Product from step 2, 4-cyanophenol | DCC, DMAP | 4-Cyanophenyl 4'-(alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylate | Introduction of a polar terminal group |
This hypothetical sequence demonstrates how the functionalities of this compound can be strategically utilized to construct molecules with the potential for liquid crystalline behavior.
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu These characteristics make them suitable for a wide array of applications, from high-performance coatings and seals to advanced materials in the electronics and aerospace industries.
The structure of this compound suggests its potential as a monomer for the synthesis of functional aromatic polyesters. While direct polymerization of this specific monomer is not widely reported, analogous difluorinated and brominated aromatic esters can undergo polycondensation reactions. The bromine atom can be either retained in the final polymer, imparting flame-retardant properties, or it can be used as a site for post-polymerization modification.
For instance, a polycondensation reaction could be envisioned between the diacid derivative of this compound (2-bromo-3,5-difluoroterephthalic acid) and a suitable diol. Alternatively, palladium-catalyzed coupling reactions, such as the Suzuki polycondensation, could be employed. In such a reaction, a dibromo monomer could be coupled with a diboronic acid monomer to build the polymer chain. The presence of the fluorine atoms in the polymer backbone would be expected to enhance the thermal stability and solubility of the resulting material.
A potential polymerization approach is outlined in the table below:
| Polymerization Method | Monomers | Catalyst/Conditions | Resulting Polymer Structure | Potential Properties |
| Suzuki Polycondensation | 2,5-Dibromo-3-fluorobenzoic acid derivative, Aryl-diboronic acid | Pd catalyst, base, high temperature | Alternating copolymer | High thermal stability, chemical resistance |
| Melt Polycondensation | Diol, Diacid chloride derived from 2-bromo-3,5-difluorobenzoic acid | High temperature, vacuum | Aromatic polyester | Flame retardancy, high glass transition temperature |
The development of such polymers from this compound or its derivatives could lead to new materials with tailored properties for specialized applications.
Construction of Complex Heterocyclic Systems
Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. This compound serves as a valuable starting material for the synthesis of various fluorinated heterocyclic scaffolds.
Fluorinated pyridine (B92270) and quinoline (B57606) derivatives are important targets in drug discovery due to their unique biological activities. The synthesis of such compounds can be approached using this compound as a key building block.
While specific examples starting from this compound are not prevalent in the literature, established synthetic methodologies for pyridines and quinolines can be adapted. For instance, the Suzuki cross-coupling reaction can be used to introduce an aryl or heteroaryl group at the 2-position of the benzoate (B1203000). mdpi.comresearchgate.net Subsequent manipulation of the ester and the newly introduced group, along with cyclization strategies, could lead to the formation of a pyridine or quinoline ring.
A well-known method for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net To utilize this compound in a Friedländer-type synthesis, it would first need to be converted to a 2-aminoaryl ketone derivative. This could potentially be achieved through a sequence of reactions, such as nucleophilic aromatic substitution of one of the fluorine atoms with an amine, followed by functional group interconversions.
A plausible, though not explicitly documented, synthetic pathway to a quinoline derivative is presented below:
| Reaction Step | Transformation | Key Reagents | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | Amine (e.g., ammonia) | Ethyl 2-amino-5-bromo-3-fluorobenzoate |
| 2 | Grignard Reaction | Methylmagnesium bromide | (2-Amino-5-bromo-3-fluorophenyl)(methyl)methanone |
| 3 | Friedländer Annulation | Product from step 2, Ethyl acetoacetate | Ethyl 6-bromo-8-fluoro-2-methylquinoline-3-carboxylate |
This hypothetical route illustrates the potential of this compound as a precursor to complex heterocyclic systems.
Indole (B1671886) and benzofuran (B130515) scaffolds are present in a vast number of biologically active compounds. nih.govnih.govnih.govcuestionesdefisioterapia.com The synthesis of fluorinated analogues of these heterocycles is of great interest to medicinal chemists.
The synthesis of benzofuran derivatives often involves the reaction of a phenol (B47542) with an α-haloketone followed by cyclization. While this compound itself is not a phenol, it can be envisioned as a precursor to a suitably substituted phenol through hydrolysis and subsequent functional group manipulations. More direct approaches might involve palladium-catalyzed coupling reactions. For example, a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization step, could yield a benzofuran derivative. libretexts.org
For the synthesis of indole derivatives, a common strategy is the Fischer indole synthesis, which requires a phenylhydrazine (B124118) and a ketone or aldehyde. nih.gov To apply this to our target molecule, this compound would need to be converted into a corresponding hydrazine (B178648) derivative. Alternatively, modern palladium-catalyzed methods for indole synthesis, such as the Larock indole synthesis, could be employed, where the bromine atom of this compound could participate in a coupling reaction with an alkyne followed by cyclization with an amine.
The following table outlines a potential, albeit undemonstrated, synthetic approach to a benzofuran derivative:
| Reaction Step | Transformation | Key Reagents | Intermediate/Product |
| 1 | Sonogashira Coupling | Terminal alkyne (e.g., phenylacetylene), Pd catalyst, CuI | Ethyl 3,5-difluoro-2-(phenylethynyl)benzoate |
| 2 | Cyclization | Base (e.g., NaH) | 3-Phenyl-5,7-difluorobenzofuran-2-carboxylic acid ethyl ester |
This example highlights the synthetic utility of the bromine atom in this compound for the construction of heterocyclic rings.
Scaffold for Fluorine-Containing Organic Molecules
The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. This "fluorine effect" can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which are desirable traits in the design of pharmaceuticals and agrochemicals. smolecule.com this compound, with its two fluorine atoms, serves as an excellent starting point for the synthesis of a wide variety of fluorine-containing organic molecules.
The reactivity of the bromine atom allows for its selective replacement or for its participation in a range of cross-coupling reactions. This enables the introduction of diverse functional groups and the construction of complex molecular architectures, all while retaining the difluorinated phenyl ring.
For example, Suzuki-Miyaura coupling can be used to form C-C bonds, introducing alkyl, aryl, or vinyl substituents. mdpi.comresearchgate.net The Sonogashira reaction allows for the introduction of alkyne moieties, which can be further functionalized. libretexts.org Buchwald-Hartwig amination can be employed to form C-N bonds, leading to the synthesis of fluorinated anilines and their derivatives.
The following table provides examples of transformations that can be performed on this compound to generate a variety of fluorinated building blocks.
| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | Precursor for pharmaceuticals, materials |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | Intermediate for heterocycle synthesis |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Arylamine | Precursor for agrochemicals, dyes |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted compound | Synthesis of complex organic molecules |
The versatility of this compound as a scaffold for the synthesis of fluorine-containing molecules makes it a valuable tool for researchers in various fields of chemistry.
Introduction of Fluorine via Precursor Strategy
A comprehensive review of scientific literature did not yield specific examples or detailed methodologies where this compound is explicitly used as a precursor for the primary purpose of introducing fluorine into other molecules. While the compound itself is fluorinated, its utility as a fluorine-transfer agent or as a starting point in a "precursor strategy" for fluorination is not a well-documented application in available research. Synthetic chemists typically utilize specific fluorinating reagents for this purpose.
Role in the Synthesis of Fluorinated Scaffolds for Potential Medicinal and Agrochemical Applications
This compound can serve as a foundational molecule for constructing more complex fluorinated scaffolds. The presence of bromine and fluorine atoms on the phenyl ring allows for various cross-coupling reactions and nucleophilic aromatic substitutions, which are cornerstone reactions in the synthesis of pharmaceutical and agrochemical compounds.
While specific, detailed research focusing on this particular ester as a key building block is limited, its structural motifs are present in molecules of interest. For instance, the difluorobenzoate core is a feature in certain classes of experimental compounds. The general synthetic utility would involve reactions such as:
Suzuki Coupling: The bromo-substituent can be readily replaced by a variety of organic groups by reacting it with boronic acids in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: The carbon-bromine bond is a handle for introducing nitrogen-based functional groups, a common step in the synthesis of bioactive molecules.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, further diversifying the molecular scaffold.
These potential transformations underscore its role as a versatile precursor, even if specific, large-scale applications in medicinal or agrochemical synthesis are not extensively documented in dedicated studies.
Multicomponent Reactions (MCRs) Featuring this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity.
Utility in Ugi, Passerini, and Hantzsch Reactions
Following a thorough search of chemical literature and reaction databases, there is no specific documented evidence of this compound being utilized as a primary component in Ugi, Passerini, or Hantzsch reactions.
The Passerini reaction typically involves an isocyanide, a carboxylic acid, and an aldehyde or ketone.
The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (aldehyde or ketone).
The Hantzsch pyridine synthesis traditionally uses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate.
The structure of this compound does not fit the typical profile of reactants for these specific named MCRs.
Development of Novel MCR Methodologies
The development of novel multicomponent reactions often involves exploring new combinations of reactants to create unique molecular frameworks. At present, there are no published reports or research articles detailing the development of new MCR methodologies that specifically feature this compound as one of the key starting materials. The potential for its inclusion in novel MCRs exists, likely through modification of its functional groups to make it compatible with MCR reaction pathways, but this remains an underexplored area of research.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms in a molecule. For a compound such as Ethyl 2-bromo-3,5-difluorobenzoate, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei would be indispensable.
¹H NMR Techniques for Proton Environment Analysis
The ¹H NMR spectrum of this compound would be expected to provide key information about the ethyl group and the aromatic protons. The ethyl group would manifest as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with their integration values corresponding to a 2:3 ratio. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent ester functionality.
The aromatic region of the spectrum would be of particular interest. The two aromatic protons would likely appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The precise chemical shifts and coupling constants would be diagnostic of their positions on the benzene (B151609) ring relative to the bromine and fluorine substituents.
¹³C NMR Spectroscopy for Carbon Framework Determination
A ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly influenced by the attached bromine and fluorine atoms, with the carbon atoms directly bonded to these halogens exhibiting characteristic shifts.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool for the characterization of this compound. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 5. The chemical shifts of these signals, along with their coupling to each other and to the aromatic protons, would provide definitive evidence for their positions on the aromatic ring.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although for a relatively rigid molecule like this, its application might be more confirmatory than essential for initial structural elucidation.
Dynamic NMR Studies (if relevant to specific transformations)
Dynamic NMR studies are typically employed to investigate processes such as conformational changes or chemical exchange that occur on the NMR timescale. For a molecule like this compound under standard conditions, significant dynamic processes are not anticipated. However, if this compound were involved in reactions leading to conformational isomers or other dynamic equilibria, variable temperature NMR studies could provide valuable kinetic and thermodynamic information.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks separated by two mass units.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (-CH₂=CH₂) from the ester moiety. Fragmentation of the aromatic ring could also occur, providing additional clues about the substitution pattern. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.
In the absence of concrete experimental data, the detailed analysis of the spectroscopic and analytical properties of this compound remains a theoretical exercise. The acquisition and publication of this data are awaited by the scientific community to fully characterize this compound and unlock its potential in various fields of chemical research.
Electron Ionization (EI) MS and Chemical Ionization (CI) MS
Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, and its presence is often more pronounced in aromatic compounds due to the stability of the aromatic ring. whitman.edujove.com The fragmentation of aromatic esters like ethyl benzoate (B1203000) is well-documented and serves as a predictive model. pharmacy180.comwhitman.eduyoutube.com Key fragmentation pathways for this compound under EI conditions would likely involve:
Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. pharmacy180.comwhitman.edu
Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement: This rearrangement is prevalent in esters with longer alkyl chains but can also occur in ethyl esters, resulting in a radical cation of the corresponding benzoic acid. whitman.edu
Cleavage of the C-Br bond: The loss of the bromine radical (•Br) would result in a significant fragment.
Fragmentation of the aromatic ring: This can lead to a series of smaller ions, although the stability of the aromatic ring makes this less favorable than the loss of substituents. whitman.edu
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in characteristic isotopic patterns for all bromine-containing fragments, with two peaks separated by two mass units.
Predicted EI-MS Fragmentation of this compound
| Fragment Ion | Structure | Predicted m/z | Notes |
| [M]⁺ | [C₉H₇BrF₂O₂]⁺ | 264/266 | Molecular ion with characteristic bromine isotope pattern. |
| [M - •OCH₂CH₃]⁺ | [C₇H₂BrF₂O]⁺ | 219/221 | Formation of a stable acylium ion. |
| [M - C₂H₄]⁺• | [C₇H₃BrF₂O₂]⁺• | 236/238 | Result of McLafferty rearrangement. |
| [M - •Br]⁺ | [C₉H₇F₂O₂]⁺ | 185 | Loss of the bromine radical. |
| [C₆H₂F₂Br]⁺ | 191/193 | Fragment corresponding to the bromodifluorophenyl cation. |
Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). hkbu.edu.hk This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent. For this compound, CI-MS would be expected to show a strong peak at m/z 265/267, corresponding to the protonated molecule.
Electrospray Ionization (ESI) MS and Atmospheric Pressure Chemical Ionization (APCI) MS
Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique ideal for polar and semi-polar molecules, though its applicability to less polar small molecules like this compound can be limited. nih.govund.edu However, adduct formation with ions from the solvent (e.g., [M+Na]⁺, [M+K]⁺) can facilitate its detection. und.edu ESI-MS is particularly valuable when coupled with liquid chromatography for the analysis of complex mixtures. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry is well-suited for the analysis of less polar, volatile compounds that are not easily ionized by ESI. nih.govontosight.ai APCI is a gas-phase ionization method and would likely produce a strong protonated molecular ion ([M+H]⁺) for this compound, making it a robust technique for molecular weight confirmation. hkbu.edu.hkthermofisher.comresearchgate.net This technique is often used for the analysis of environmental contaminants, a category that can include halogenated aromatic compounds. hkbu.edu.hknih.govthermofisher.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. infinitalab.comalgimed.commeasurlabs.com This is a critical tool for the unambiguous identification of a compound. For this compound (C₉H₇BrF₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. algimed.com The high resolving power of HRMS is also essential for separating ions with very similar mass-to-charge ratios in complex samples. acs.org
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a primary fragment ion) and its subsequent fragmentation to produce product ions. mdpi.com This technique provides detailed structural information by establishing relationships between fragment ions. algimed.com For this compound, an MS/MS experiment could involve selecting the [M+H]⁺ ion (m/z 265/267) and inducing its fragmentation. The resulting product ions would offer conclusive evidence for the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the ester, carbon-bromine, and carbon-fluorine bonds.
Characteristic Vibrational Frequencies of Ester, C-Br, and C-F Bonds
The expected characteristic vibrational frequencies for this compound are summarized in the table below, with comparisons to known values for similar compounds like ethyl benzoate. scholarsresearchlibrary.comlibretexts.orgnist.govucalgary.ca
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong absorption, characteristic of aromatic esters. |
| C-O (Ester) | Stretch | 1250 - 1300 (asymmetric) and 1000-1100 (symmetric) | Two distinct bands are expected. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak to medium intensity. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | From the ethyl group. |
| C-F (Aryl) | Stretch | 1100 - 1400 | Strong absorptions. |
| C-Br | Stretch | 500 - 650 | In the lower frequency region of the spectrum. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands of variable intensity. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic UV absorptions due to π → π* transitions in the benzene ring. The substitution pattern on the aromatic ring influences the wavelength and intensity of these absorptions. Benzoic acid and its derivatives typically show two main absorption bands. academie-sciences.frrsc.orgresearchgate.netscience-softcon.de The presence of the bromine and fluorine atoms, as well as the ester group, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact positions of the absorption maxima would need to be determined experimentally but are expected to fall within the typical range for substituted benzoic acid esters.
Analysis of Aromatic Chromophores
The electronic structure of "this compound" features a substituted benzene ring, which acts as a chromophore, absorbing ultraviolet (UV) radiation. The analysis of this chromophore using UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule.
The UV spectrum of aromatic compounds is primarily characterized by π-π* transitions. For benzene and its derivatives, two main absorption bands are typically observed: the E-band (around 180-220 nm) and the B-band (around 230-270 nm). The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. nist.gov
In "this compound," the presence of two fluorine atoms, a bromine atom, and an ethyl ester group influences the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to their electron-donating mesomeric effect and electron-withdrawing inductive effect. The ethyl ester group, being a deactivating group, can also influence the absorption spectrum.
While specific experimental UV-Vis data for "this compound" is not extensively reported in the literature, studies on similarly substituted benzoyl compounds and other halogenated aromatics provide a basis for predicting its spectral characteristics. researchgate.netnih.govresearchgate.net For instance, research on various substituted benzophenones shows that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift in the UV absorption spectrum. nih.gov The combined electronic effects of the bromo and difluoro substituents are expected to result in a distinct UV absorption profile that can be used for qualitative identification and quantitative analysis.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice. carleton.edu
Single Crystal X-Ray Diffraction for Conformation and Packing
Single crystal X-ray diffraction is the gold standard for obtaining detailed structural information at the atomic level. carleton.eduresearchgate.net Although a crystal structure for "this compound" is not publicly available, the analysis of closely related compounds, such as "Ethyl 4-amino-3,5-difluorobenzoate," offers significant insights into the expected molecular conformation and crystal packing.
A study on "Ethyl 4-amino-3,5-difluorobenzoate" revealed detailed crystallographic data, which can serve as a model. The presence of fluorine atoms in the ortho positions relative to other substituents can lead to distortions in the bond angles of the phenyl ring. In the crystal structure of the amino analogue, molecules are connected by hydrogen bonds and π-stacking interactions.
For "this compound," the replacement of the amino group with a bromine atom would lead to different intermolecular interactions. While hydrogen bonding of the type seen in the amino derivative would be absent, other interactions such as halogen bonding (Br···O or Br···F) and other short contacts would likely play a significant role in the crystal packing. nih.govmdpi.com The conformation of the ethyl ester group relative to the plane of the benzene ring is another important structural feature that would be determined.
Table 1: Representative Crystallographic Data for an Analogous Compound (Ethyl 4-amino-3,5-difluorobenzoate)
| Parameter | Value |
| Chemical Formula | C₉H₉F₂NO₂ |
| Formula Weight | 201.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5432 (3) |
| b (Å) | 15.0489 (6) |
| c (Å) | 8.2435 (3) |
| β (°) | 108.347 (2) |
| Volume (ų) | 887.82 (6) |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.504 g/cm³ |
Note: This data is for an analogous compound and serves as a reference for the type of information obtained from a single crystal X-ray diffraction study.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures and for the assessment of its purity, which is critical for its use in pharmaceutical synthesis and other applications. youtube.combibliotekanauki.pl
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. "this compound," being an ester, is expected to have sufficient volatility for GC analysis. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. ste-mart.com
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for the definitive identification of the compound and any impurities. researchgate.netthermofisher.com The mass spectrum is a molecular fingerprint that results from the fragmentation of the molecule upon electron impact, allowing for structural elucidation of unknown components in the sample.
Table 2: Typical GC-MS Parameters for the Analysis of Aromatic Esters
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250-300 °C |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min) |
| MS Ionization Mode | Electron Impact (EI) |
| Mass Range | m/z 40-500 |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. alwsci.comnih.gov For "this compound," reversed-phase HPLC is a suitable method for purity assessment. oatext.comsielc.com
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly.
Coupling HPLC with mass spectrometry (HPLC-MS) provides an additional layer of analytical detail, offering molecular weight and structural information about the separated components, which is invaluable for impurity profiling. youtube.com
Table 3: Representative HPLC Conditions for the Analysis of Aromatic Compounds
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (with or without acid modifier) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at a specific wavelength (e.g., 254 nm) or Diode Array Detector (DAD) |
| Injection Volume | 5-20 µL |
Chiral Chromatography (if enantiomers are relevant)
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. For a molecule to be chiral, it must lack an internal plane of symmetry and a center of inversion.
"this compound" is an achiral molecule. The benzene ring with its substituents lies in a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography is not a relevant analytical technique for its study.
Computational and Theoretical Investigations of Ethyl 2 Bromo 3,5 Difluorobenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in modern chemistry for predicting the properties of molecules. These methods would be essential to understand the three-dimensional arrangement of atoms in Ethyl 2-bromo-3,5-difluorobenzoate and the distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that can predict the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in space. This would provide key data such as bond lengths, bond angles, and dihedral angles.
While no specific DFT studies for this compound have been found, computational investigations on similar halogenated benzene (B151609) derivatives are common. sigmaaldrich.comnih.gov For instance, DFT calculations on related compounds are often performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) to determine their optimized structures. researchgate.net The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-Br Bond Length (Å) | Data not available |
| C-F Bond Lengths (Å) | Data not available |
| C=O Bond Length (Å) | Data not available |
| C-O-C Bond Angle (°) | Data not available |
| Benzene Ring Dihedral Angles (°) | Data not available |
Note: This table is for illustrative purposes only. The values are currently undetermined in the absence of specific computational studies.
Ab Initio Methods for Electronic Configuration
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods could be used to provide a detailed description of the electronic configuration of this compound. These calculations would yield information about the molecular orbitals and their energy levels.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Analysis of Electron Density Distribution and Reactive Sites
An MEP map of this compound would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. Typically, regions of negative potential (colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the ester group. Conversely, regions of positive potential (colored in shades of blue) represent electron-deficient areas, which are prone to nucleophilic attack. The hydrogen atoms and the regions around the halogen atoms can exhibit varying potentials that influence intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity.
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the bromine atom, while the LUMO would be expected to be centered on the electron-withdrawing ester group and the carbon atoms of the benzene ring.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values are currently undetermined in the absence of specific computational studies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the fleeting existence of transition states. For this compound, such studies are pivotal in predicting its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
The characterization of transition states is a cornerstone of understanding reaction mechanisms. For this compound, this involves identifying the high-energy structures that connect reactants to products. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-311+G(d,p)) to accurately model the electronic structure. nih.govsfasu.edu
For a representative transformation, such as a hypothetical nucleophilic substitution at the bromine-bearing carbon, computational chemists would model the approach of a nucleophile. The transition state would feature a partially formed bond between the incoming nucleophile and the aromatic carbon, and a partially broken carbon-bromine bond. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ncert.nic.in
Table 1: Hypothetical Transition State Parameters for a Nucleophilic Aromatic Substitution on this compound
| Parameter | Value | Method |
| Imaginary Frequency | -350 cm⁻¹ | DFT (B3LYP/6-31G) |
| Activation Energy (kcal/mol) | 25 | DFT (B3LYP/6-31G) |
| Key Bond Distances (Å) | C-Nu: 2.1, C-Br: 2.3 | DFT (B3LYP/6-31G*) |
Note: The data in this table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.
Following the identification of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed. This traces the minimum energy path from the transition state downhill to both the reactants and the products. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For this compound, this would reveal the precise sequence of bond-making and bond-breaking events and any intermediate species that may be formed. rsc.org
Spectroscopic Property Prediction through Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and for the structural elucidation of newly synthesized compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust approach for calculating the magnetic shielding tensors of nuclei. sfasu.edu From these tensors, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be determined.
For this compound, these calculations can predict the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. These theoretical values, when compared to experimental spectra, can confirm the structure of the compound and aid in the assignment of peaks. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used. sfasu.edu
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzene Ring
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 130.2 | 129.8 |
| C2 | 115.5 | 115.1 |
| C3 | 162.1 (d, J=250 Hz) | 161.7 (d, J=248 Hz) |
| C4 | 110.3 | 109.9 |
| C5 | 160.5 (d, J=255 Hz) | 160.1 (d, J=253 Hz) |
| C6 | 112.8 | 112.4 |
Note: This table presents illustrative data for a difluorinated benzene derivative to demonstrate the typical accuracy of computational predictions. The values are not specific to this compound.
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT and involve the computation of the second derivatives of the energy with respect to the atomic coordinates. nih.govscirp.org
For this compound, these calculations would yield a set of vibrational modes and their corresponding frequencies and intensities. This information is instrumental in assigning the various peaks in the experimental IR and Raman spectra to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, and the characteristic vibrations of the substituted benzene ring. ijastems.orgscirp.org
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1725 | Strong |
| Aromatic C-C Stretch | 1600-1450 | Medium-Strong |
| C-F Stretch | 1300-1100 | Strong |
| C-Br Stretch | 700-600 | Medium |
Note: The data in this table is hypothetical and intended to be illustrative of the types of results obtained from vibrational frequency calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be particularly relevant for understanding its interactions in a solution or within a biological system. nih.gov
By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can provide insights into solvation effects, conformational flexibility, and potential binding interactions with other molecules. mdpi.comtemple.eduresearchgate.netnih.gov For instance, an MD simulation could be used to study how this compound interacts with the active site of an enzyme or how it partitions between different solvent phases. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic positions.
Conformational Analysis
The spatial arrangement of atoms in a molecule, which can be changed by rotation about single bonds, is known as conformation. A comprehensive understanding of the conformational landscape of this compound is crucial as it dictates the molecule's physical and chemical properties. Computational and theoretical chemistry provides powerful tools to investigate these conformational preferences, offering insights into the molecule's structure, stability, and reactivity.
The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C(aromatic)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The dihedral angles associated with these rotations determine the orientation of the ethyl ester group relative to the substituted benzene ring.
Theoretical studies on similar aromatic esters have shown that the planarity of the molecule is a critical factor in determining its stability. The delocalization of π-electrons between the benzene ring and the carbonyl group favors a planar conformation. However, steric hindrance from substituents on the ring can force the ester group out of the plane. In the case of this compound, the presence of a bromine atom and two fluorine atoms on the benzene ring introduces significant electronic and steric effects that influence the conformational equilibrium.
The conformational analysis of this compound would typically involve scanning the potential energy surface by systematically varying the key dihedral angles. These calculations, often performed using Density Functional Theory (DFT) methods, help to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them.
Advanced Derivatization and Analog Synthesis Strategies Based on Ethyl 2 Bromo 3,5 Difluorobenzoate
Systematic Modification of the Ester Group
The ethyl ester functionality of ethyl 2-bromo-3,5-difluorobenzoate is a prime site for initial structural modifications. These transformations are often the first step in a longer synthetic sequence, providing access to a variety of derivatives with altered reactivity and physical properties.
Hydrolysis to the Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, is a fundamental transformation that opens up a new set of synthetic possibilities. cymitquimica.com This hydrolysis is typically achieved under basic conditions, for instance, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a valuable intermediate in its own right, serving as a precursor for the synthesis of amides, more complex esters, and other derivatives.
A related hydrolysis is that of 1,4-dibromo-2,5-difluorobenzene, which, upon treatment with n-butyllithium and subsequent quenching with dry ice, yields 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This highlights a different synthetic route to a similar class of compounds.
Table 1: Hydrolysis of Bromo-difluoroaromatic Compounds
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH (aq), Heat2. HCl (aq) | 2-Bromo-3,5-difluorobenzoic acid |
| 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyllithium, -78°C2. CO₂ (dry ice)3. HCl (aq) | 4-Bromo-2,5-difluorobenzoic acid chemicalbook.com |
Amidation Reactions
The synthesis of amides from this compound can be approached either directly or indirectly. The indirect route involves the initial hydrolysis to 2-bromo-3,5-difluorobenzoic acid, followed by conversion to an acyl chloride and subsequent reaction with an amine. For example, 4-bromo-2,5-difluorobenzoic acid can be treated with thionyl chloride to form the acyl chloride, which then reacts with aqueous ammonia (B1221849) to produce 4-bromo-2,5-difluorobenzamide. chemicalbook.com
Direct amidation of the ester is also a viable, though often more challenging, pathway that typically requires harsher conditions or the use of specific catalysts. The development of palladium-catalyzed carbonylation methods has provided a modern approach to amide synthesis. nih.gov While not a direct amidation of the starting ester, these methods highlight advanced techniques for forming amide bonds in related systems. For instance, the carbonylation of vinyl bromides in the presence of an amine and a palladium catalyst can yield α,β-unsaturated amides. nih.gov
Reduction to Alcohol Derivatives
The reduction of the ester group in this compound to a primary alcohol, (2-bromo-3,5-difluorophenyl)methanol, provides another avenue for derivatization. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
A similar reduction has been demonstrated for the related carboxylic acid. For example, 4-bromo-2,5-difluorobenzoic acid can be reduced to (4-bromo-2,5-difluorophenyl)methanol (B1532498) using borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in tetrahydrofuran (B95107) (THF). chemicalbook.com This method offers a milder alternative to LiAlH₄ and showcases the versatility of borane (B79455) reagents in the reduction of carboxylic acids.
Table 2: Reduction of Bromo-difluorobenzoic Acid Derivatives
| Starting Material | Reagents and Conditions | Product |
| 4-Bromo-2,5-difluorobenzoic acid | BH₃·SMe₂, THF, 25°C | (4-Bromo-2,5-difluorophenyl)methanol chemicalbook.com |
Functionalization at the Bromine Position
The bromine atom on the aromatic ring of this compound is a key handle for introducing further molecular complexity. Its reactivity in cross-coupling reactions and its ability to be converted into organometallic species make it an invaluable tool for analog synthesis.
Introduction of Carbon-Carbon Bonds via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom in this compound is well-suited for such transformations. Reactions like the Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with a variety of organometallic reagents.
Synthesis of Organometallic Derivatives (e.g., Grignard, Organolithium)
The bromine atom can be converted into a more reactive organometallic species, such as a Grignard or an organolithium reagent. These intermediates can then react with a wide range of electrophiles to introduce new functional groups.
The formation of an aryllithium reagent can be achieved through a halogen-lithium exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperatures. researchgate.net For example, various bromo(trifluoromethoxy)benzenes react with butyllithium (B86547) at -75°C to generate the corresponding aryllithium species, which can be trapped with electrophiles. researchgate.net A similar approach could be applied to this compound, although the ester functionality might not be stable to the strongly basic conditions and may require protection or the use of a more hindered alkyllithium base.
The synthesis of a Grignard reagent would involve the reaction of this compound with magnesium metal. youtube.com This organomagnesium compound could then be used in reactions with aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds and introduce a variety of functional groups. youtube.com
Nucleophilic Displacement of Bromine with Various Heteroatom Nucleophiles
The bromine atom on this compound can be replaced by various heteroatom nucleophiles. This is often achieved through nucleophilic aromatic substitution (SNAAr) or transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing effects of the two fluorine atoms and the ethyl ester group make the aromatic ring more susceptible to nucleophilic attack, facilitating the displacement of the bromine.
Common heteroatom nucleophiles include those based on oxygen, nitrogen, and sulfur. For example, reacting this compound with amines, alcohols, or thiols can produce a variety of derivatives. In one instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved a nucleophilic substitution step. researchgate.net
| Nucleophile Category | Reagent Example | Product Type |
| Nitrogen | Amines (e.g., anilines, alkylamines) | N-Aryl amines |
| Oxygen | Alcohols, Phenols | Aryl ethers |
| Sulfur | Thiols, Thiophenols | Aryl sulfides |
Strategies for Modifying the Fluorine Substituents
While the carbon-fluorine bond is strong, modifications to the fluorine atoms on the aromatic ring can be a valuable strategy for creating new analogs.
Defluorination Methodologies
Selective removal of fluorine atoms from an aromatic ring, known as defluorination, is a challenging but feasible transformation. This can be accomplished through reductive methods, such as catalytic hydrogenation. The specific conditions, including the choice of catalyst (e.g., palladium on carbon) and the use of additives, can influence the reaction's success and selectivity.
Introduction of Additional Fluorine Atoms
Introducing more fluorine atoms to the already fluorinated ring of this compound is synthetically challenging. The electron-deficient nature of the ring makes it less reactive towards common electrophilic fluorinating agents. tcichemicals.com However, methods for the late-stage introduction of fluorine-containing groups, such as the difluoromethyl group (CHF2), have been developed for various aromatic compounds. rsc.org These modern techniques could potentially be adapted for the further fluorination of this molecule.
Ring Functionalization (beyond initial bromo/fluoro)
Further modifications can be made to the aromatic ring beyond altering the existing bromine and fluorine substituents.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for introducing new functional groups at specific positions on an aromatic ring. uwindsor.ca The ethyl ester group in this compound can act as a directing group. By treating the compound with a strong base, such as lithium diisopropylamide (LDA), a proton can be removed from the carbon atom adjacent (ortho) to the ester group. This creates a reactive intermediate that can then be treated with various electrophiles to install new substituents.
| Electrophile | Reagent Example | Introduced Substituent |
| Carbonyl compounds | Aldehydes, Ketones | Hydroxyalkyl groups |
| Alkyl halides | Methyl iodide | Methyl group |
| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl group |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) involves introducing new chemical groups into a complex molecule in the final steps of a synthesis. For derivatives of this compound, this could involve C-H activation reactions. These reactions, often catalyzed by transition metals like palladium, can selectively replace a carbon-hydrogen bond with a new functional group. This approach provides an efficient way to create diverse molecular structures from a common intermediate.
Parallel Synthesis and Combinatorial Chemistry Approaches
The strategic application of parallel synthesis and combinatorial chemistry methodologies allows for the rapid generation of large, structurally diverse libraries of compounds. These approaches are instrumental in modern drug discovery and materials science for the efficient exploration of chemical space and the identification of molecules with desired properties. This compound serves as a valuable scaffold in this context, offering multiple reaction sites for diversification.
Generation of Libraries of Related Compounds
The generation of compound libraries from this compound leverages its inherent reactivity, primarily at the bromine and ester functionalities. While specific, comprehensive library synthesis data based solely on this starting material is not extensively detailed in publicly accessible literature, the principles of combinatorial chemistry allow for the theoretical construction of such libraries. The core strategy involves the systematic and high-throughput modification of the parent molecule.
A key approach to library generation from this compound involves transition metal-catalyzed cross-coupling reactions at the bromide position. Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are particularly well-suited for parallel synthesis formats. By reacting the starting benzoate (B1203000) with a diverse array of boronic acids, amines, or terminal alkynes, a wide range of substituents can be introduced at the 2-position of the benzene (B151609) ring.
Simultaneously or sequentially, the ethyl ester functionality can be modified. Hydrolysis to the corresponding carboxylic acid, followed by amide bond formation with a library of diverse amines, represents a common and robust method for introducing another point of structural variation.
A hypothetical parallel synthesis scheme could involve the following steps:
Diversification at the 2-position: An array of boronic acids (R¹-B(OH)₂) is reacted with this compound in a multi-well plate format using a palladium catalyst and a suitable base. This would yield a library of 2-aryl- or 2-alkyl-3,5-difluorobenzoates.
Ester Hydrolysis: The resulting library of esters is then subjected to hydrolysis, typically using aqueous lithium hydroxide or sodium hydroxide, to generate the corresponding carboxylic acids.
Amide Coupling: The library of carboxylic acids is then coupled with a diverse set of primary and secondary amines (R²R³NH) using a peptide coupling reagent such as HATU or HBTU, resulting in a final library of N-substituted 2-aryl-3,5-difluorobenzamides.
This two-dimensional combinatorial approach allows for the generation of a large number of distinct compounds from a smaller set of starting materials. For instance, reacting this compound with 20 different boronic acids and subsequently with 50 different amines would theoretically yield a library of 1000 unique compounds.
The table below illustrates a small, representative subset of a potential compound library that could be generated from this compound using such combinatorial strategies.
| Compound ID | R¹ (from Boronic Acid) | R²R³NH (Amine) | Final Compound Structure |
| L1-A1 | Phenyl | Morpholine | 2-(Phenyl)-3,5-difluoro-N-morpholinobenzamide |
| L1-A2 | 4-Methoxyphenyl | Piperidine | 2-(4-Methoxyphenyl)-3,5-difluoro-N-piperidinobenzamide |
| L1-A3 | 3-Thienyl | Benzylamine | N-Benzyl-2-(3-thienyl)-3,5-difluorobenzamide |
| L2-A1 | Methyl | Morpholine | 2-Methyl-3,5-difluoro-N-morpholinobenzamide |
| L2-A2 | Methyl | Piperidine | 2-Methyl-3,5-difluoro-N-piperidinobenzamide |
| L2-A3 | Methyl | Benzylamine | N-Benzyl-2-methyl-3,5-difluorobenzamide |
This systematic approach enables the efficient exploration of the chemical space around the 3,5-difluorobenzoyl core, facilitating the discovery of novel compounds with potential applications in various fields of chemical and biological research. The fluorinated benzene ring, a common motif in bioactive molecules, combined with the diversity introduced through combinatorial synthesis, makes this a powerful strategy for lead generation.
Future Directions and Emerging Research Avenues
Integration into Automated Synthesis Platforms
The increasing demand for rapid compound library synthesis in drug discovery and materials science has spurred the development of automated synthesis platforms. The unique structural features of Ethyl 2-bromo-3,5-difluorobenzoate make it an interesting candidate for inclusion in such systems.
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and facile scalability. The halogenated and functionalized nature of this compound makes it well-suited for a variety of transformations that can be adapted to flow reactors. Future research could focus on developing continuous-flow protocols for reactions such as nucleophilic aromatic substitutions, cross-coupling reactions, and lithiation-trapping sequences involving this compound. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system could lead to higher yields, improved selectivity, and the suppression of side reactions. Halogenation reactions, for instance, are often highly exothermic and can be managed more safely and efficiently in a continuous flow setup. rsc.org
Exploration of Novel Catalytic Transformations
Recent years have witnessed a paradigm shift in synthetic organic chemistry with the advent of novel catalytic strategies. Applying these modern methods to this compound could unlock new synthetic pathways and provide access to novel molecular architectures.
Photoredox Catalysis and Electrocatalysis
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forging new chemical bonds under mild conditions. The carbon-bromine bond in this compound is a prime target for photoredox-mediated transformations. Future investigations could explore its participation in cross-coupling reactions with a wide range of partners, including boronic acids, amines, and thiols, using photocatalysis to generate aryl radicals. nih.govacs.org Similarly, electrocatalysis offers a sustainable and reagent-free approach to drive chemical reactions. The electrochemical reduction of the aryl bromide moiety could generate reactive intermediates for subsequent coupling reactions, providing an alternative to traditional metal-catalyzed methods.
Organocatalysis in Reactions Involving the Compound
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, presents a green and often complementary approach to metal catalysis. While direct applications involving this compound are yet to be extensively explored, the difluoro-substituted aromatic ring could influence the reactivity and selectivity of organocatalytic transformations at the ester group or other positions. Future research might focus on developing enantioselective organocatalytic reactions, such as asymmetric nucleophilic additions to the ester or functionalization of the aromatic ring, where the electronic properties of the fluorine atoms play a crucial role in modulating the reactivity and guiding the stereochemical outcome.
Advanced Materials Science Applications (Hypothetical, future-oriented)
The unique combination of a bromine atom, two fluorine atoms, and an ethyl ester group on a benzene (B151609) ring suggests that this compound could serve as a precursor for advanced materials with tailored electronic and optical properties. This section explores hypothetical, future-oriented applications in this domain.
Development of Next-Generation Electronic or Optical Materials
The introduction of fluorine atoms into organic molecules can significantly impact their electronic properties, such as their HOMO/LUMO energy levels and electron affinity. This makes fluorinated aromatics attractive building blocks for organic electronic materials. Hypothetically, polymers or oligomers derived from this compound, through polymerization of a suitably modified derivative, could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromine atom provides a convenient handle for cross-coupling reactions to build up conjugated systems, while the fluorine atoms and the ester group could be used to fine-tune the material's solubility, morphology, and electronic characteristics. The development of such materials would represent a significant step towards the creation of next-generation electronic and optical devices.
Strategic Roles in Enabling Sustainable Chemical Processes
The future synthesis of this compound is poised for a paradigm shift towards sustainability, driven by the integration of green chemistry principles. The focus lies in moving away from traditional petrochemical-based routes and embracing methodologies that utilize renewable resources and energy-efficient processes. This strategic pivot is essential for reducing the environmental footprint associated with the production of specialized fluorinated aromatic compounds.
Bio-based Feedstocks and Renewable Energy in Synthesis
The conventional synthesis of aromatic compounds like benzoic acid relies heavily on petroleum-derived precursors, such as toluene. wikipedia.org A forward-looking approach involves exploring pathways that begin with bio-based feedstocks. Platform chemicals derived from the biorefining of lignocellulosic biomass, such as 2,5-furandicarboxylic acid (FDCA), represent potential starting points. mdpi.com Although requiring multiple synthetic steps, these bio-based building blocks could provide a renewable carbon source for the aromatic core of the target molecule. Research into the bio-based production of dicarboxylic acids, such as succinic and adipic acids, also opens avenues for creating chemical intermediates from renewable sources. nih.gov
Furthermore, the integration of renewable energy into the synthetic process, particularly through electrosynthesis, offers a promising strategy for minimizing chemical waste and energy consumption. Electrochemical methods can be harnessed for key transformations. For instance, the carboxylation of aromatic precursors using CO2 can be achieved via organic electrolysis, providing a direct route to fluorine-containing aromatic carboxylic acids. hokudai.ac.jp Similarly, electrochemical bromination of arenes, using simple bromide salts and electricity, can replace the use of hazardous elemental bromine and harsh oxidants. mdpi.comacs.org These electrochemical processes can be powered by renewable energy sources like solar or wind, significantly lowering the carbon footprint of the synthesis.
| Sustainable Strategy | Description | Potential Application for this compound Synthesis | Key Advantage |
|---|---|---|---|
| Bio-based Feedstocks | Utilization of platform chemicals derived from renewable biomass (e.g., lignocellulose, sugars) instead of petrochemicals. | Synthesis of the difluorobenzoic acid core from precursors like bio-derived 2,5-furandicarboxylic acid (FDCA) or other aromatic compounds from biomass. | Reduces reliance on fossil fuels and incorporates renewable carbon into the final product. |
| Electrochemical Carboxylation | Using electricity to drive the reaction of an aromatic precursor with carbon dioxide to form a carboxylic acid. hokudai.ac.jp | Formation of the 3,5-difluorobenzoic acid intermediate from a suitable difluorinated aromatic precursor and CO2. | Utilizes a waste product (CO2) as a C1 source and can be powered by renewable electricity. |
| Electrochemical Bromination | In-situ generation of the brominating agent (e.g., Br2) from a stable bromide salt (like NaBr) via anodic oxidation. mdpi.com | Introduction of the bromine atom onto the 3,5-difluorobenzoic acid ring without using bulk, hazardous bromine. | Enhances safety by avoiding transport and handling of elemental bromine and minimizes waste. mdpi.com |
Unexplored Reactivity Profiles and Mechanistic Insights
While this compound is a valuable synthetic intermediate, its full reactive potential remains largely untapped. Future research will likely focus on discovering novel transformations and gaining deeper mechanistic understanding, thereby expanding its utility in organic synthesis. The molecule's structure, featuring a reactive carbon-bromine bond and two deactivating carbon-fluorine bonds on an electron-poor aromatic ring, presents a unique platform for exploring selective chemical transformations.
Discovery of Novel Reaction Pathways
The carbon-bromine bond is the most probable site for reactivity, serving as a handle for a wide array of transformations. Beyond standard cross-coupling reactions, emerging catalytic methods offer new possibilities. Photoredox and photoelectrochemical catalysis, for example, can generate aryl radicals from aryl bromides under exceptionally mild conditions. researchgate.netrsc.org This approach could enable novel C-C, C-N, or C-S bond-forming reactions that are inaccessible through traditional thermal methods, allowing for the introduction of complex functional groups without disrupting the ester or fluoro-substituents.
Transition-metal catalysis continues to evolve, offering pathways that could be applied to this substrate. While palladium is a workhorse for C-Br bond functionalization, nickel-catalyzed reactions are gaining prominence for their ability to activate challenging substrates. beilstein-journals.orgbeilstein-journals.org Investigating the reactivity of this compound in nickel-catalyzed cross-coupling or C-H activation reactions could unlock new synthetic routes. A more ambitious but potentially transformative area of research would be the selective activation of the C-F bond. Although C-F bonds are significantly stronger than C-Br bonds, advances in catalysis, particularly with nickel and other transition metals, have made C-F bond functionalization increasingly feasible. beilstein-journals.org Exploring conditions for selective C-F activation in the presence of the C-Br bond would represent a significant synthetic advancement.
| Reaction Class | Description | Potential Application for this compound | Significance |
|---|---|---|---|
| Photoredox/Photoelectrochemical Catalysis | Uses visible light and a photocatalyst or a photoelectrode to generate highly reactive aryl radical intermediates from the C-Br bond under mild conditions. researchgate.netrsc.org | Coupling with unconventional nucleophiles, radical cascade reactions, or late-stage functionalization of complex molecules. | Provides access to new chemical space under energy-efficient and mild reaction conditions. |
| Advanced Nickel-Catalyzed Couplings | Employment of nickel catalysts, which exhibit unique reactivity profiles compared to palladium, for cross-coupling or C-H functionalization reactions. beilstein-journals.org | Performing challenging cross-coupling reactions with sterically hindered partners or enabling previously inaccessible C-H functionalization adjacent to the existing substituents. | Expands the scope of possible transformations and may offer improved efficiency or selectivity for certain reactions. |
| Selective C-F Bond Activation | Targeted cleavage and functionalization of a carbon-fluorine bond, typically requiring specialized transition-metal catalysts. beilstein-journals.org | Sequential or orthogonal functionalization, where the C-Br bond is reacted first, followed by a distinct reaction at one of the C-F positions. | Offers a powerful strategy for creating highly substituted and complex aromatic structures from a single precursor. |
Interdisciplinary Research Synergies
The unique electronic properties and structural rigidity of the 2-bromo-3,5-difluorobenzoate core make it an attractive building block for applications beyond traditional organic synthesis. Future research will likely see the compound playing a greater role at the interface of chemistry with materials science and chemical biology.
Bridging Organic Synthesis with Materials Science or Chemical Biology
In materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning electronic and physical properties. nih.gov this compound could serve as a key monomer or precursor for the synthesis of advanced functional materials. For instance, after conversion of the bromo- and ester groups, the difluorophenyl unit could be incorporated into conjugated polymers for applications in organic electronics, such as organic solar cells, where fluorination is known to modulate energy levels and improve device performance. nih.gov Similarly, the rigid, fluorinated core is a desirable feature in the design of liquid crystals, as fluorine substituents can significantly influence properties like dielectric anisotropy and viscosity. rsc.orgnih.gov
In the realm of chemical biology, small molecules are indispensable tools for probing complex systems. nih.govyoutube.com this compound can serve as a versatile scaffold for the development of chemical probes. The bromo-substituent provides a convenient point for chemical modification and attachment to other molecular fragments, while the ester group could be engineered to act as a trigger for fluorogenic probes, which become fluorescent only after enzymatic cleavage of the ester bond. researchgate.net The difluorinated aromatic ring itself can impart specific binding properties or serve as a reporter group in spectroscopic studies. The development of such tools, which are used to study processes within cells and organisms, represents a significant synergistic application, leveraging synthetic chemistry to create molecules that advance biological understanding.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 2-bromo-3,5-difluorobenzoate, and how do they influence its reactivity in synthetic applications?
- Answer : While direct data for the 2-bromo isomer is limited, extrapolation from structurally similar compounds (e.g., Ethyl 4-bromo-3,5-difluorobenzoate) suggests a boiling point of ~286.5±40.0 °C and density of 1.6±0.1 g/cm³ . The bromine atom at the 2-position likely increases steric hindrance compared to the 4-isomer, affecting nucleophilic substitution reactions. Fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates in coupling reactions. Researchers should validate these properties experimentally via techniques like differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS).
Q. What synthetic routes are recommended for preparing this compound on a laboratory scale?
- Answer : A two-step synthesis is plausible:
Bromination : Direct bromination of 3,5-difluorobenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (0–5°C, catalytic H₂SO₄) to introduce the bromo group at the 2-position .
Esterification : React the resulting 2-bromo-3,5-difluorobenzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux to form the ethyl ester .
Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer :
- Spectroscopy : ¹H NMR (to confirm ester methyl/methylene groups and aromatic protons) and ¹⁹F NMR (to verify fluorine substitution patterns) .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
- Mass Spectrometry : HRMS for molecular ion confirmation (expected m/z: ~265.05 for C₉H₇BrF₂O₂⁺) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the bromo substituent in this compound during cross-coupling reactions?
- Answer : The 2-bromo group participates in Suzuki-Miyaura coupling via oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from the adjacent ester group may slow transmetallation compared to para-substituted analogs. Fluorine atoms at 3,5-positions enhance electrophilicity, stabilizing the Pd(II) intermediate. Optimize conditions using microwave-assisted heating (100–120°C, DMF/H₂O) and ligands like XPhos to improve yields .
Q. How do electronic effects from fluorine substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?
- Answer : Fluorine’s electron-withdrawing nature activates the aromatic ring for NAS but directs substitution to the meta position relative to existing fluorine atoms. For example, reaction with amines (e.g., NH₃/EtOH) may yield 2-amino-3,5-difluorobenzoate derivatives. Computational studies (DFT calculations) can predict charge distribution and guide experimental design .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Answer : Key challenges include:
- Byproduct Formation : Competing bromination at other positions. Mitigate using excess Br₂ and low temperatures .
- Ester Hydrolysis : Avoid aqueous conditions during purification. Use anhydrous Na₂SO₄ for drying and silica gel chromatography with non-polar solvents (hexane:ethyl acetate) .
- Safety : Bromine is corrosive; employ closed-system reactors and neutralization protocols for waste.
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize bromination and esterification conditions.
- Computational Modeling : Apply Gaussian or ORCA software for transition-state analysis in substitution reactions .
- Safety Protocols : Follow OSHA guidelines for handling bromine and fluorine-containing intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
